![molecular formula C23H16ClN3O3S B4625945 N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B4625945.png)

N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide

説明

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions, starting from basic precursors such as 4-amino-4H-1,2,4-triazole, reacted with acetyl chloride in dry benzene to yield various substituted acrylamides (Panchal & Patel, 2011). These steps are characterized by reactions including cyclization with hydrazine hydrate in ethanol and characterization through 1H NMR and IR spectroscopic studies.

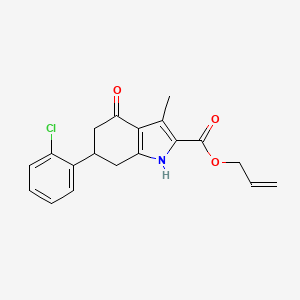

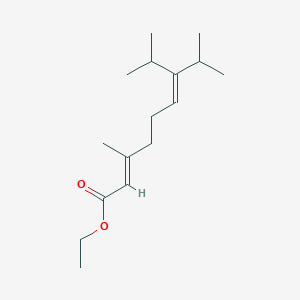

Molecular Structure Analysis

Molecular structure analysis of similar compounds involves detailed spectroscopic characterization, including IR, NMR, mass spectrometry, and X-ray crystallography (Saeed, Rashid, Bhatti, & Jones, 2010). These techniques provide insights into the compound's molecular geometry, confirming the presence of intramolecular hydrogen bonds and crystalline structures.

Chemical Reactions and Properties

Compounds with similar frameworks undergo isomerization under specific conditions, demonstrating the sensitivity of these molecules to environmental factors and the potential for structural rearrangement (Argilagos et al., 1997). The reactivity with various nucleophiles and the ability to form different derivatives highlight the chemical versatility of these compounds.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds under different conditions. While specific details for this compound are not provided, related substances exhibit significant hydrogen bonding and specific crystal geometries, influencing their physical properties (Siddiqui et al., 2008).

科学的研究の応用

UV Cross-Linkable Polymer Synthesis

Researchers have explored the synthesis and characterization of UV cross-linkable polymers utilizing triazine derivatives and acrylamide components. This involved the creation of copolymers through solution polymerization techniques, indicating a potential for applications in areas requiring enhanced photocrosslinking properties and thermal stability. Such materials could be relevant for creating durable polymer matrices or coatings with specific light-reactive features (J. Suresh et al., 2016).

Controlled Radical Polymerization

The controlled radical polymerization of acrylamides containing amino acid moieties has been studied, highlighting a method for synthesizing homopolymers with narrow polydispersity. This research offers insights into creating polymers with specific molecular weights and properties, which could be beneficial for biomedical applications, including drug delivery systems and tissue engineering (H. Mori et al., 2005).

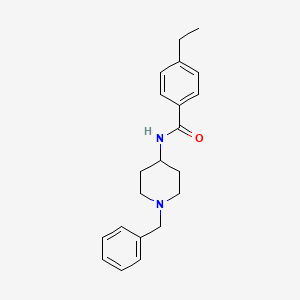

Chemoselective N-Benzoylation

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been researched, producing compounds of biological interest. This synthesis method could be important for developing novel compounds with specific biological activities, potentially leading to new therapeutic agents (Tarjeet Singh et al., 2017).

Antioxidant and Antitumor Activities

The evaluation of certain nitrogen heterocycles for their antioxidant and antitumor activities highlights the potential of these compounds in medicinal chemistry. Synthesis and characterization of these compounds could lead to the discovery of new drugs with significant health benefits (M. A. El-Moneim et al., 2011).

Synthesis of N-Benzothiazol-2-yl-amides

Research into the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization processes presents an efficient method for creating compounds with potential pharmaceutical applications. These synthesized compounds could be explored further for their biological activities and possible therapeutic uses (Junke Wang et al., 2008).

特性

IUPAC Name |

(E)-N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN3O3S/c24-15-8-5-14(6-9-15)7-12-21(29)27-23(31)25-16-10-11-17(19(28)13-16)22-26-18-3-1-2-4-20(18)30-22/h1-13,28H,(H2,25,27,29,31)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVQFCWLBBYZHF-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)NC(=S)NC(=O)C=CC4=CC=C(C=C4)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)NC(=S)NC(=O)/C=C/C4=CC=C(C=C4)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-3-(4-chlorophenyl)prop-2-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4625863.png)

![N~1~-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4625878.png)

![3-(2-methoxyphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4625886.png)

![N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4625887.png)

![6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4625890.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4625912.png)

![N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625914.png)

![N-ethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4625919.png)

![N-[3-(methylthio)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4625947.png)

![2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4625952.png)

![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4625959.png)